5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Description
5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a chlorine substituent at position 5, a 2-(2-methylphenoxy)ethoxy group at position 2, and an aldehyde functional group. This structure confers unique electronic, steric, and reactivity properties, making it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science.
Properties
IUPAC Name |
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-12-4-2-3-5-15(12)19-8-9-20-16-7-6-14(17)10-13(16)11-18/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWYDCRIQVXSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227466 | |
| Record name | 5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299936-28-0 | |
| Record name | 5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299936-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(2-methylphenoxy)ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzoic acid.
Reduction: 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | 5-Cl, 2-[2-(2-methylphenoxy)ethoxy] | 304.78 (calculated) | Aldehyde, ether, aryl | High lipophilicity; potential for luminescence and bioactivity |
| 5-Chloro-2-hydroxybenzaldehyde | 5-Cl, 2-OH | 156.57 | Aldehyde, phenol | Strong hydrogen bonding; acidic proton (pKa ~8–10) |
| 2-Chloro-5-(2-methoxyethoxy)benzaldehyde | 2-Cl, 5-(2-methoxyethoxy) | 214.65 | Aldehyde, ether | Moderate lipophilicity; flexible ethoxy chain |
| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | 4-ethoxy-pyridyl, aldehyde | 269.33 (calculated) | Aldehyde, pyridine, ether | Enhanced solubility in polar solvents; potential for metal coordination |
| 5-Chloro-2-((4-nitrophenyl)ethynyl)benzaldehyde | 5-Cl, 2-ethynyl-4-NO2 | 286.68 | Aldehyde, alkyne, nitro | Strong electron-withdrawing effects; reactivity in click chemistry |
Key Observations :
- Lipophilicity: The target compound’s 2-methylphenoxy group increases lipophilicity compared to analogs with methoxy () or hydroxyl groups (), which may enhance membrane permeability in biological systems .
- Electronic Effects: The 4-nitrophenyl-ethynyl group in introduces strong electron-withdrawing effects, shifting the aldehyde’s reactivity toward nucleophilic attacks, unlike the electron-donating methylphenoxy group in the target compound .
Spectral and Luminescent Properties
Table 2: Spectral Data Comparison
Analysis :
- The target compound’s aldehyde proton (δ ~10.1–10.3 ppm) is upfield compared to 5-chloro-2-hydroxybenzaldehyde (δ ~10.5–10.7 ppm) due to reduced hydrogen bonding .
- Zinc complexes of structurally related aldehydes (e.g., ) exhibit strong photoluminescence (PL) at 480–520 nm, suggesting that the target compound’s ether substituents may similarly enable luminescence if complexed with metals .
Insights :
- The target compound’s ethoxy-phenoxy chain resembles phthalimidoethoxy derivatives (), which exhibit anti-inflammatory activity, suggesting possible similar applications .
- Lack of a tosylamino group (cf. ) may reduce metal-binding efficacy compared to zinc-complexed analogs, but the ether oxygen could still participate in coordination .
Comparison :
- Ether-linked benzaldehydes (e.g., ) typically achieve moderate-to-high yields (70–85%), while alkyne-linked derivatives require palladium catalysts .
Biological Activity
5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde, a compound with the molecular formula C16H15ClO3, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chlorobenzaldehyde core with an ethoxy group and a methylphenoxy substituent. Its structure is pivotal in determining its biological activity. The presence of chlorine and the phenoxy groups are known to influence interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzaldehyde derivatives, including this compound. Benzaldehyde itself has been shown to enhance the efficacy of standard antibiotics against various strains of bacteria, including Staphylococcus aureus and Bacillus anthracis .
Table 1: Antibacterial Activity of Benzaldehyde Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Benzaldehyde | 850 | Bacillus anthracis |
| This compound | TBD | TBD |
The antibacterial mechanism of benzaldehyde derivatives is believed to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death. Studies suggest that these compounds can alter the efflux mechanisms in bacteria, enhancing the effectiveness of co-administered antibiotics .
Antifungal Activity
In addition to antibacterial properties, benzaldehyde derivatives have shown antifungal activity. Research indicates that certain benzaldehyde compounds can inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Case Study: Antifungal Efficacy
In a study evaluating the antifungal properties of various benzaldehyde derivatives, it was found that modifications to the benzaldehyde structure significantly impacted their efficacy against common fungal pathogens.
Anticancer Potential
Emerging research has also pointed towards the anticancer potential of benzaldehyde derivatives. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics.
Table 2: Anticancer Activity Overview
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any potential therapeutic compound. Preliminary studies on related benzaldehyde compounds have indicated moderate toxicity levels in model organisms such as Drosophila melanogaster, with LC50 values suggesting a need for careful consideration in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
